molecular formula C12H13FO B8353344 2-Fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene

2-Fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene

Cat. No. B8353344
M. Wt: 192.23 g/mol
InChI Key: IJBKQLYMJLERAU-UHFFFAOYSA-N
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Patent
US06168728A

Procedure details

The mixture of 2-fluoro-4-iodotoluene (0.05 mol), 3-methyl-3-hydroxy-1-butyne (0.06 mol), tetrakis (triphenylphosphonium) palladium (0) 0.35 g, copper iodide 50 mg, and diethylamine 100 ml was refluxed for 5.5 hours. Diethylamine was distilled away under reduced pressure, the residue was extracted with diethylether, and the extract was washed with water. From the extract, diethylether was distilled away, the residue was purified by column chromatography (elution liquid: heptane-ethyl acetate) to obtain colorless oily 2-fluoro-4-(3-methyl-3-hydroxy-1-butynyl)toluene (0.035 mol).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.06 mol
Type
reactant
Reaction Step One
Name
tetrakis (triphenylphosphonium) palladium (0)
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](I)[CH:5]=[CH:4][C:3]=1[CH3:9].[CH3:10][C:11]([OH:15])([CH3:14])[C:12]#[CH:13]>[Pd].C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1([PH+](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu](I)I.C(NCC)C>[F:1][C:2]1[CH:7]=[C:6]([C:13]#[C:12][C:11]([CH3:14])([OH:15])[CH3:10])[CH:5]=[CH:4][C:3]=1[CH3:9] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)I)C
Name
Quantity
0.06 mol
Type
reactant
Smiles
CC(C#C)(C)O
Name
tetrakis (triphenylphosphonium) palladium (0)
Quantity
0.35 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)[PH+](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)NCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5.5 hours
Duration
5.5 h
DISTILLATION
Type
DISTILLATION
Details
Diethylamine was distilled away under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with diethylether
WASH
Type
WASH
Details
the extract was washed with water
DISTILLATION
Type
DISTILLATION
Details
From the extract, diethylether was distilled away
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (elution liquid: heptane-ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C#CC(C)(O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.035 mol
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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